S-2-((4-(Cyclohexyl((1-ethyl)methoxy))butyl)amino)ethyl thiosulfate
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Overview
Description
S-2-((4-(Cyclohexyl((1-ethyl)methoxy))butyl)amino)ethyl thiosulfate is an organic compound that features a cyclohexyl group, an ethyl group, and a thiosulfate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((4-(Cyclohexyl((1-ethyl)methoxy))butyl)amino)ethyl thiosulfate typically involves multiple steps. One common method includes the reaction of cyclohexyl bromide with 1-ethyl methanol to form cyclohexyl(1-ethyl)methoxy. This intermediate is then reacted with 4-bromobutylamine to form 4-(cyclohexyl((1-ethyl)methoxy))butylamine. Finally, this compound is reacted with thiosulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
S-2-((4-(Cyclohexyl((1-ethyl)methoxy))butyl)amino)ethyl thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonate derivatives.
Reduction: The compound can be reduced to form simpler thiol derivatives.
Substitution: The amino and thiosulfate groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
Oxidation: Sulfonate derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
S-2-((4-(Cyclohexyl((1-ethyl)methoxy))butyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which S-2-((4-(Cyclohexyl((1-ethyl)methoxy))butyl)amino)ethyl thiosulfate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. The cyclohexyl and ethyl groups may influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- S-2-((4-(Cyclohexyl((1-methyl)methoxy))butyl)amino)ethyl thiosulfate
- S-2-((4-(Cyclohexyl((1-ethyl)ethoxy))butyl)amino)ethyl thiosulfate
- S-2-((4-(Cyclohexyl((1-ethyl)methoxy))propyl)amino)ethyl thiosulfate
Uniqueness
S-2-((4-(Cyclohexyl((1-ethyl)methoxy))butyl)amino)ethyl thiosulfate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications and interactions that are not observed in similar compounds.
Properties
CAS No. |
21224-47-5 |
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Molecular Formula |
C15H31NO4S2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
4-[(1S)-1-cyclohexylpropoxy]-N-(2-hydroxysulfonothioyloxyethyl)butan-1-amine |
InChI |
InChI=1S/C15H31NO4S2/c1-2-15(14-8-4-3-5-9-14)19-12-7-6-10-16-11-13-20-22(17,18)21/h14-16H,2-13H2,1H3,(H,17,18,21)/t15-/m0/s1 |
InChI Key |
PFFPYCLJUFCAEP-HNNXBMFYSA-N |
Isomeric SMILES |
CC[C@@H](C1CCCCC1)OCCCCNCCOS(=O)(=S)O |
Canonical SMILES |
CCC(C1CCCCC1)OCCCCNCCOS(=O)(=S)O |
Origin of Product |
United States |
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